Inter-Ring Dihedral Angle and Hydrogen-Bonding Architecture: Ortho-Nitrobenzoyl vs. Ortho-Nitrophenyl Regioisomer
Single-crystal X-ray diffraction reveals that 2-nitro-N-phenylbenzamide (nitro on benzoyl ring) adopts a near-orthogonal inter-ring conformation with phenyl rings inclined at 89.41(5)°, stabilized by a strong intramolecular N–H···O(nitro) hydrogen bond [H···O = 1.99 Å, N···O = 2.8364(13) Å, N–H···O = 167°], forming supramolecular chains along the b-axis [1]. In stark contrast, the regioisomer N-(2-nitrophenyl)benzamide (CAS 728-90-5; nitro on the aniline-derived ring) exhibits a near-coplanar arrangement with the central amide unit making dihedral angles of 21.68(4)° and 19.08(4)° to the phenyl and nitrobenzene rings respectively, and the two aromatic rings inclined at only ~3.7° [2]. This represents a conformational divergence of approximately 86° in inter-ring orientation between the two regioisomers.
| Evidence Dimension | Inter-ring dihedral angle and intramolecular hydrogen bond geometry |
|---|---|
| Target Compound Data | Inter-ring angle: 89.41(5)°; N–H···O(nitro): H···O = 1.99 Å, N···O = 2.8364(13) Å, angle = 167° |
| Comparator Or Baseline | N-(2-nitrophenyl)benzamide (CAS 728-90-5): inter-ring angle ~3.7°; no intramolecular N–H···O(nitro) hydrogen bond reported (nitro group positioned on opposite ring) |
| Quantified Difference | Δ inter-ring dihedral angle ≈ 86°; presence vs. absence of intramolecular N–H···O(nitro) hydrogen bond of 1.99 Å |
| Conditions | Single-crystal X-ray diffraction at T = 293 K; R factor = 0.042 for target compound; both structures solved to publication quality |
Why This Matters
The dramatic conformational divergence dictates fundamentally different crystal packing, solubility, and melting behavior, making the correct regioisomer essential for solid-state formulation, co-crystallization screens, and supramolecular assembly applications.
- [1] Jackson, R., Parvez, M., Nizami, S. S. & Khan, R. (2002). Acta Crystallographica Section E, 58, o210–o211. DOI: 10.1107/S1600536802002489. View Source
- [2] N-(2-Nitrophenyl)benzamide crystal structure. CCDC deposition. Open Access Library, Universiti Teknologi MARA. doi:10.1107/S1600536809032122. View Source
